molecular formula C11H18O2 B2406251 Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 147151-54-0

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2406251
CAS No.: 147151-54-0
M. Wt: 182.263
InChI Key: LUWSOBHKUFSQMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction is carried out under mild and operationally simple conditions, making it highly efficient and suitable for large-scale preparation. The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials, with a chiral tertiary amine serving as the catalyst .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yields and excellent enantioselectivity. The metal-free nature of the reaction and the mild conditions make it an attractive option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like chlorine (Cl₂) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate can be compared with other bicyclic compounds, such as:

These compounds share the bicyclic core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and reactivity .

Properties

IUPAC Name

ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-13-9(12)11-6-4-10(2,8-11)5-7-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSOBHKUFSQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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